molecular formula C36H45ClN3O8P B1663575 EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE CAS No. 111011-76-8

EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE

Katalognummer: B1663575
CAS-Nummer: 111011-76-8
Molekulargewicht: 714.2 g/mol
InChI-Schlüssel: IKBJGZQVVVXCEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Efonidipine hydrochloride monoethanolate is a dihydropyridine calcium channel blocker. It is primarily used for the treatment of hypertension and angina pectoris. This compound is unique in that it blocks both T-type and L-type calcium channels, which contributes to its pharmacological profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Efonidipine hydrochloride monoethanolate can be synthesized through a multi-step process involving the reaction of dihydropyridine derivatives with appropriate reagents. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Oxidation Reactions

Efonidipine Hydrochloride Monoethanolate undergoes oxidation under specific conditions, forming oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide . These reactions typically involve the modification of functional groups such as nitro or hydroxyl moieties present in the compound.

Reagent Conditions Major Products
Potassium permanganateAcidic mediumOxidized derivatives
Hydrogen peroxideNeutral or alkalineOxidized derivatives

The oxidation mechanism may involve the generation of reactive oxygen species, leading to structural changes in the dihydropyridine ring or side-chain functional groups.

Reduction Reactions

Reduction reactions convert nitro groups in the compound to amines. Sodium borohydride and hydrogen gas with a catalyst (e.g., palladium or platinum) are commonly employed. This process alters the electronic properties of the molecule, potentially affecting its pharmacological activity.

Reagent Catalyst Major Products
Sodium borohydrideNoneAmino derivatives
Hydrogen gasPalladium/PlatinumAmino derivatives

The reduction of nitro groups to amines can significantly impact the compound’s solubility and stability.

Substitution Reactions

Substitution reactions occur at the dihydropyridine ring or phenyl rings, replacing hydrogen atoms with electrophiles or nucleophiles. These reactions depend on the reactivity of the attacking species and the electronic environment of the target site. For example, nitration or alkylation may occur under specific conditions.

Reaction Type Reagents Major Products
Electrophilic substitutionNitric acid, alkyl halidesSubstituted derivatives
Nucleophilic substitutionAmines, hydroxyl groupsSubstituted derivatives

The substitution patterns are influenced by the steric hindrance and electron-donating/withdrawing effects of substituents.

Thermal Degradation

This compound exhibits distinct thermal behavior. Upon heating, ethanol is released first , followed by the elimination of chloride ions , forming decomposition products. This process is influenced by the crystal structure, where ethanol molecules interact with chloride ions and the dihydropyridine core, stabilizing the compound .

Temperature Range Primary Reaction Products
100–150°CEthanol releaseEfonidipine hydrochloride
150–200°CChloride eliminationDecomposition products

The elimination of chloride ions alters the compound’s ionization state, potentially affecting its solubility and stability .

Forced Degradation Studies

Forced degradation studies under stress conditions reveal the compound’s stability profile:

  • Alkaline conditions : Extensive degradation due to hydrolysis of the ester or phosphate moieties .

  • Acidic conditions : Moderate degradation, likely involving protonation of functional groups .

  • Oxidative conditions : Limited degradation, indicating resistance to oxidative stress .

  • Photolytic conditions : Slight degradation under UV light, suggesting partial photosensitivity .

Stress Condition Degradation Extent Key Observations
Alkaline (pH >10)ExtensiveHydrolysis of esters/phosphates
Acidic (pH <3)ModerateProtonation effects
OxidativeLimitedResistance to oxidation
PhotolyticSlightPartial photosensitivity

These findings highlight the compound’s susceptibility to alkaline environments and its relative stability under oxidative or acidic conditions .

Key Research Findings

  • Synthetic Route Optimization : The Hantzsch reaction, phosphonate introduction, and hydrochloride salt formation are critical steps in synthesis.

  • Improving Solubility : Amorphous solid dispersions (e.g., mesoporous silica-based carriers) enhance solubility and bioavailability by converting the crystalline form to an amorphous state .

  • Analytical Methods : UV-spectrophotometry and HPLC are validated for purity and stability assessments, with LOD/LOQ values reported for spectrophotometric methods .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

Efonidipine exhibits favorable pharmacokinetic properties:

  • Absorption : It is highly lipophilic, allowing for effective cellular penetration.
  • Bioavailability : Studies have shown significant improvements in solubility and bioavailability when formulated with mesoporous silica-based carriers .
  • Elimination : It has a prolonged half-life, facilitating once-daily dosing which enhances patient compliance .

Hypertension Management

Efonidipine is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure compared to other calcium channel blockers like amlodipine. In a study involving type 2 diabetic patients with hypertension, efonidipine showed superior renal protective effects compared to amlodipine, with no significant deterioration in renal function over 12 months .

Angina Pectoris

As an antianginal agent, efonidipine alleviates chest pain by improving myocardial oxygen supply through enhanced coronary blood flow while simultaneously reducing myocardial oxygen demand.

Comparative Study on Renal Function

A randomized clinical trial assessed the effects of efonidipine versus amlodipine on renal function in hypertensive patients with nephropathy. Results indicated that patients treated with efonidipine experienced:

  • Stable serum creatinine levels
  • Improved urinary albumin excretion
  • Reduced arterial stiffness measured by CAVI (cardio-ankle vascular index) over 12 months .

Combination Therapy

Research has explored the combination of efonidipine with other antihypertensives such as chlorthalidone. This combination has been shown to enhance antihypertensive efficacy and reduce mortality rates among patients with resistant hypertension .

Analytical Methods and Formulation Studies

Recent studies have focused on enhancing the solubility and bioavailability of efonidipine through novel formulations:

  • Amorphous Solid Dispersions : Utilizing mesoporous silica significantly improved solubility in both aqueous and phosphate buffer solutions.
  • High-Performance Liquid Chromatography (HPLC) : Robust methods for determining the purity and stability of efonidipine formulations have been developed, ensuring quality control in pharmaceutical applications .

Wirkmechanismus

Efonidipine hydrochloride monoethanolate exerts its effects by inhibiting both L-type and T-type calcium channels. This inhibition leads to vasodilation and decreased automaticity of the heart. The compound has a negative chronotropic effect, decreasing heart rate by prolonging the late phase-4 depolarization of the sinoatrial node action potential. This results in decreased myocardial oxygen demand and increased coronary blood flow, thereby attenuating myocardial ischemia .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Efonidipine hydrochloride monoethanolate is unique in its dual inhibition of both L-type and T-type calcium channels, which provides additional therapeutic benefits such as reduced reflex tachycardia and improved renal protection .

Biologische Aktivität

Efonidipine hydrochloride monoethanolate is a third-generation dihydropyridine calcium channel blocker that exhibits unique pharmacological properties, particularly in the management of hypertension. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by relevant case studies and research findings.

Efonidipine acts primarily by blocking both L-type and T-type calcium channels, which leads to:

  • Vasodilation : By inhibiting calcium influx into vascular smooth muscle cells, efonidipine causes relaxation of blood vessels, thereby lowering blood pressure.
  • Negative Chronotropic Effect : It decreases heart rate by acting on sinoatrial (SA) node cells. This is achieved through the inhibition of T-type calcium channels, which prolongs the late phase-4 depolarization of the SA node action potential, effectively reducing heart rate and myocardial oxygen demand .

Pharmacological Profile

The pharmacological profile of efonidipine indicates several beneficial effects:

  • Antihypertensive Effects : Clinical studies have shown that efonidipine significantly reduces both systolic and diastolic blood pressure in patients with mild-to-moderate hypertension. For instance, a study reported a reduction in sitting systolic blood pressure from 144.6 mmHg to 132.9 mmHg after 12 weeks of treatment .
  • Increased Coronary Blood Flow : Efonidipine enhances coronary blood flow, which is crucial for patients with ischemic heart conditions. This effect is attributed to its dual action on calcium channels .
  • Renal Protective Effects : Efonidipine increases glomerular filtration rate without elevating intra-glomerular pressure, thus preventing renal damage associated with hypertension .

Case Study Overview

A multi-center, prospective study involving 53 patients with mild-to-moderate hypertension demonstrated the efficacy of efonidipine. The primary endpoint was the change in heart rate after 12 weeks of treatment with a daily dose of 40 mg. Key findings included:

  • Heart Rate Reduction : The resting heart rate decreased significantly from 81.5 beats/minute to 71.8 beats/minute (p < 0.0001).
  • Blood Pressure Reduction : Significant reductions were also observed in trough sitting systolic and diastolic blood pressures (p < 0.0001) over the same period .

Comparative Studies

Comparative studies have highlighted efonidipine's advantages over traditional antihypertensives:

  • In a head-to-head trial against beta-blockers, efonidipine exhibited superior heart rate-lowering effects without the adverse sympathetic activation seen with other dihydropyridine calcium channel blockers .
  • A recent study indicated that efonidipine may be particularly beneficial for elderly patients or those with specific cardiovascular risk factors due to its dual mechanism of action .

Summary of Biological Activities

Biological Activity Effect
Calcium Channel BlockadeInhibition of L-type and T-type channels
VasodilationDecreased vascular resistance
Negative Chronotropic EffectReduced heart rate
Antihypertensive EffectSignificant reduction in blood pressure
Increased Coronary Blood FlowEnhanced myocardial perfusion
Renal ProtectionIncreased GFR without elevated intra-glomerular pressure

Eigenschaften

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBJGZQVVVXCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020150
Record name Efonidipine hydrochloride ethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111011-76-8
Record name Efonidipine hydrochloride ethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efonidipine hydrochloride ethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[phenyl(phenylmethyl)amino]ethyl ester hydrochloride monoethanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFONIDIPINE HYDROCHLORIDE ETHANOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HJ0Q6TMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
Reactant of Route 2
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
Reactant of Route 3
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
Reactant of Route 4
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
Reactant of Route 5
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
Reactant of Route 6
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.